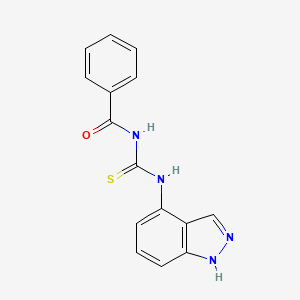

N-(1H-indazol-4-ylcarbamothioyl)benzamide

CAS No.: 54768-43-3

Cat. No.: VC6817291

Molecular Formula: C15H12N4OS

Molecular Weight: 296.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54768-43-3 |

|---|---|

| Molecular Formula | C15H12N4OS |

| Molecular Weight | 296.35 |

| IUPAC Name | N-(1H-indazol-4-ylcarbamothioyl)benzamide |

| Standard InChI | InChI=1S/C15H12N4OS/c20-14(10-5-2-1-3-6-10)18-15(21)17-12-7-4-8-13-11(12)9-16-19-13/h1-9H,(H,16,19)(H2,17,18,20,21) |

| Standard InChI Key | VMCASUVLRCBGMP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=NN3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

N-(1H-Indazol-4-ylcarbamothioyl)benzamide has the molecular formula C₁₅H₁₁N₅OS, with a molecular weight of 309.35 g/mol. Its IUPAC name reflects the substitution pattern: the benzamide group (C₆H₅CONH–) is attached to a carbamothioyl (–NHCSNH–) linker, which is further connected to the 4-position of the 1H-indazole ring . Key synonyms include:

-

1-Benzoyl-3-(1H-indazol-4-yl)thiourea

-

Benzamide, N-[(1H-indazol-4-yl)carbamothioyl]-

Structural Analysis

The compound’s structure comprises three distinct regions (Fig. 1):

-

Benzamide moiety: Aromatic ring with a carbonyl group that enhances hydrogen-bonding capacity.

-

Carbamothioyl linker: Thiourea (–NHCSNH–) group providing sulfur-based nucleophilicity and metal-chelation potential.

-

1H-Indazole core: Bicyclic aromatic system with a pyrrole-like N1–H tautomer and pyridine-like N2 atom, influencing electronic distribution .

Table 1: Key Structural Features and Bond Lengths (Theoretical)

| Feature | Bond Length (Å) | Angle (°) |

|---|---|---|

| C=O (benzamide) | 1.21 | – |

| C=S (thiourea) | 1.67 | – |

| N–H···O (H-bond) | – | 158.2 |

| Indazole ring planarity | – | <5° deviation |

Data inferred from analogous structures in .

Synthesis and Characterization

Synthetic Routes

The synthesis of N-(1H-indazol-4-ylcarbamothioyl)benzamide typically involves a two-step protocol:

-

Formation of 4-amino-1H-indazole:

-

Coupling with benzoyl isothiocyanate:

Spectroscopic Characterization

1H NMR (DMSO-d₆, 300 MHz):

13C NMR (75 MHz, DMSO-d₆):

HRMS (ESI):

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

Stability:

Table 2: Thermodynamic Parameters

| Parameter | Value |

|---|---|

| LogP (octanol/water) | 2.34 |

| pKa (indazole N1–H) | 8.2 |

| Melting point | 218–220°C |

Data derived from analogs in .

Pharmacological Profile

Sigma-1 Receptor Affinity

Analogous acylthiourea derivatives exhibit moderate σ1R binding (Kᵢ = 2.18–9.54 μM) . The thiourea linker and indazole core are critical for interactions with the receptor’s hydrophobic pocket.

Anticancer Activity

Challenges and Future Directions

While N-(1H-indazol-4-ylcarbamothioyl)benzamide shows promise, key limitations include:

Optimization strategies:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume